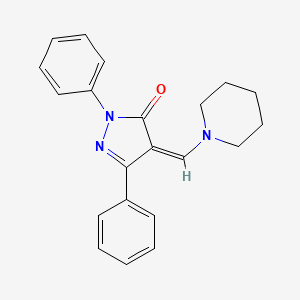
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound is characterized by a pyrazoline ring substituted with phenyl groups and a piperidinomethylene moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one typically involves the reaction of chalcones with hydrazine derivatives. One common method is the cyclization of 1,3-diphenyl-2-propen-1-one with piperidine and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards for efficiency and safety.
化学反应分析
Types of Reactions
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the piperidinomethylene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazolines, pyrazoles, and various functionalized derivatives that can be further explored for their chemical and biological properties .
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of materials with specific optical and electronic properties
作用机制
The mechanism of action of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
- 1,3-Diphenyl-4-azafluorene
- 1,3-Diphenyl-2-azafluorene
- 3-alkyl-2,4,6-triphenylpyridines
Uniqueness
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one stands out due to its unique combination of a pyrazoline ring with a piperidinomethylene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
5272-54-8 |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC 名称 |
(4Z)-2,5-diphenyl-4-(piperidin-1-ylmethylidene)pyrazol-3-one |
InChI |
InChI=1S/C21H21N3O/c25-21-19(16-23-14-8-3-9-15-23)20(17-10-4-1-5-11-17)22-24(21)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2/b19-16- |
InChI 键 |
LIHHMCZSEMOCLV-MNDPQUGUSA-N |
手性 SMILES |
C1CCN(CC1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CCN(CC1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


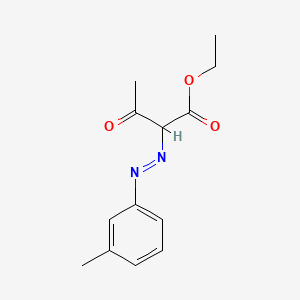
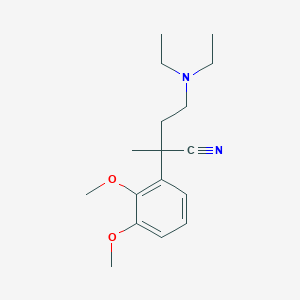

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
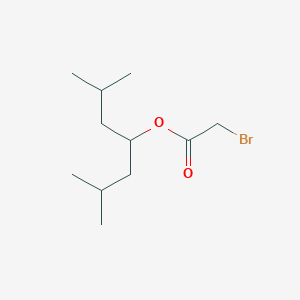
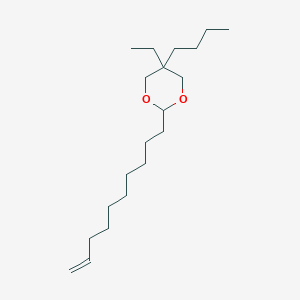
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)

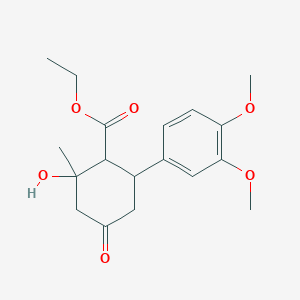
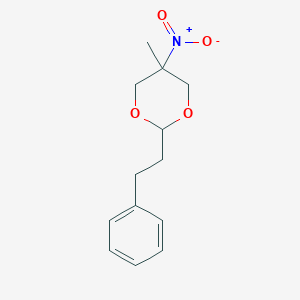


![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
